molecular formula C16H12N2O B14162475 N-(naphthyl)picolinamide CAS No. 75358-95-1

N-(naphthyl)picolinamide

Cat. No.: B14162475
CAS No.: 75358-95-1
M. Wt: 248.28 g/mol
InChI Key: UFUFHDCKBDXGLB-UHFFFAOYSA-N
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Description

N-(naphthyl)picolinamide is an organic compound that features a naphthyl group attached to a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(naphthyl)picolinamide can be synthesized through the reaction of picolinamide with naphthylamine. One common method involves the use of a base such as sodium methoxide to facilitate the reaction. For example, the reaction of the cyclometalated chloro-bridged iridium(III) dimer with this compound in the presence of sodium methoxide yields a neutral heteroleptic monomer .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthyl)picolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes, such as iridium and ruthenium complexes, which exhibit unique photophysical properties .

Scientific Research Applications

N-(naphthyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthyl)picolinamide primarily involves its ability to act as a ligand, coordinating with metal centers through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, leading to unique photophysical and catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthyl)picolinamide is unique due to the presence of the naphthyl group, which can influence the photophysical properties of its metal complexes. This makes it particularly interesting for applications in material science and coordination chemistry .

Properties

CAS No.

75358-95-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-naphthalen-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C16H12N2O/c19-16(15-9-3-4-11-17-15)18-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19)

InChI Key

UFUFHDCKBDXGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=N3

Origin of Product

United States

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